molecular formula C24H28N2O5 B4912999 Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 5792-33-6

Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B4912999
CAS No.: 5792-33-6
M. Wt: 424.5 g/mol
InChI Key: QWQAFTVMIIMPNT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Pyrrole Ring: This can be achieved through the reaction of an appropriate diketone with an amine under acidic or basic conditions.

    Introduction of the Ethoxy Groups: Ethoxy groups can be introduced via nucleophilic substitution reactions using ethyl halides.

    Coupling Reactions: The final compound is formed by coupling the intermediate products through amide or ester bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: A simpler compound with similar ethoxy and aniline groups.

    Ethyl 2-[(4-ethoxyphenyl)carbamothioyl]-3-(propylamino)-2-butenoate: Another complex organic molecule with ethoxy groups and a pyrrole ring.

Uniqueness

Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxopyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-5-29-19-12-8-17(9-13-19)25-21-16-24(4,23(28)31-7-3)26(22(21)27)18-10-14-20(15-11-18)30-6-2/h8-16,25H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQAFTVMIIMPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OCC)(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386679
Record name Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5792-33-6
Record name Ethyl 4-(4-ethoxyanilino)-1-(4-ethoxyphenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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